The compound 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its intricate structure suggests various applications, particularly in drug design and development. The compound is characterized by a unique combination of piperidine, oxazole, and pyrazole moieties that contribute to its biological activity.
This compound can be classified under the category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. Specifically, it features:
The structural complexity and the presence of multiple functional groups make this compound a candidate for further investigation in therapeutic applications.
The synthesis of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves several multi-step organic reactions. Key steps include:
Each step must be meticulously controlled to maximize purity and yield, often requiring purification techniques such as chromatography.
The molecular formula for 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is:
Property | Data |
---|---|
Molecular Formula | C19H28FN5O |
Molecular Weight | 361.5 g/mol |
IUPAC Name | N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yloxy]-5-(1-methylpyrazol-4-yl)pyrimidin |
InChI | InChI=1S/C19H28FN5O/c1... |
InChI Key | CPCLFSCDKWGYBI-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)CC3=C(ON=C3C)C)F |
This structural data illustrates the complexity of the compound, highlighting its multiple functional groups and heterocyclic rings.
The chemical reactivity of this compound is influenced by its functional groups. Potential reactions include:
These reactions are critical for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific biological targets such as enzymes or receptors.
Key aspects include:
Understanding these mechanisms is crucial for developing therapeutic applications based on this compound.
The physical properties of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in DMSO; poorly soluble in water |
Melting Point | Not specified |
Stability | Stable under normal conditions; sensitive to moisture |
Chemical properties may include reactivity towards acids or bases due to functional groups present in its structure.
This compound has potential applications in various fields including:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: